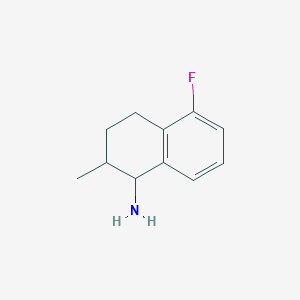

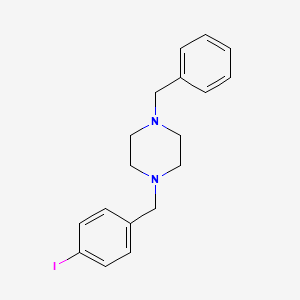

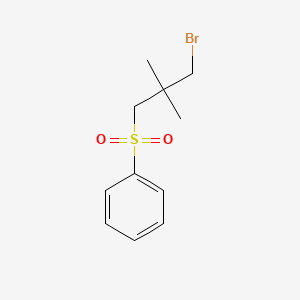

![molecular formula C10H10FN3S B1444253 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine CAS No. 1542100-93-5](/img/structure/B1444253.png)

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine

Overview

Description

“1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” is a chemical compound with the molecular formula C8H6FN3S . It is related to a class of compounds known as thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds .Molecular Structure Analysis

The molecular structure of “1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” consists of a thiadiazole ring attached to a 2-fluorophenyl group and an ethan-1-amine group . The molecular weight of this compound is 195.22 .Scientific Research Applications

Crystallographic and Quantum Chemical Analysis

One significant area of application involves the study of adamantane-1,3,4-thiadiazole hybrid derivatives, which include compounds with halogen (Br and F) substitutions. These studies focus on the characterization of intra- and intermolecular interactions through crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis. Research has revealed that these compounds exhibit isostructural behavior and form 1D supramolecular constructs, highlighting the strength of N–H⋯N hydrogen bonds among other noncovalent interactions. This structural information is crucial for understanding the stability and potential reactivity of such compounds in various chemical environments (El-Emam et al., 2020).

Corrosion Inhibition

Another application is in corrosion science, where thiadiazole derivatives have been evaluated for their efficiency as corrosion inhibitors for iron. Density Functional Theory (DFT) and molecular dynamics simulations have been used to predict the inhibition performances of these compounds, offering insights into their interactions with metal surfaces. This research aids in the development of more effective corrosion protection strategies for industrial metals (Kaya et al., 2016).

Antimicrobial and Antiproliferative Activities

Derivatives of 1,3,4-thiadiazole, including those with fluorophenyl groups, have been synthesized and tested for biological activities. Studies have shown that these compounds exhibit significant antimicrobial activity against various bacterial strains and possess antiproliferative properties against cancer cell lines. Such findings underscore the potential of these derivatives in developing new therapeutic agents (Darekar et al., 2020).

Structural Characterization and Theoretical Studies

Research has also focused on the structural characterization of thiadiazole derivatives through spectroscopic methods and theoretical studies. Investigations into fluorescence effects, aggregation phenomena, and substituent impacts on molecular behavior contribute to a deeper understanding of these compounds' physical and chemical properties. Such knowledge is essential for designing materials with specific optical properties or for applications in sensing and molecular electronics (Matwijczuk et al., 2018).

Future Directions

The future directions for research on “1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, the development of more efficient synthetic routes for this and related compounds could be a valuable area of study .

properties

IUPAC Name |

1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTIWZFFDCPUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

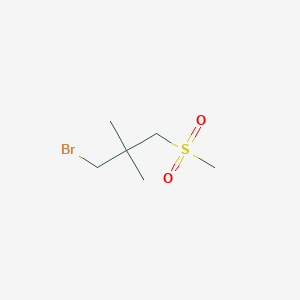

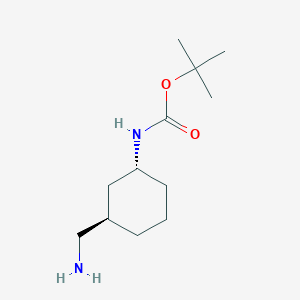

![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)